Technical Guide: 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Technical Guide: 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol
CAS Number: 68744-64-9[1]
Disclaimer: Publicly available, in-depth technical information specifically for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is limited. This guide provides the available data for this compound and presents detailed experimental information for the closely related analogue, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) , to serve as a reference for researchers, scientists, and drug development professionals. The addition of the 4-amino group can significantly influence the chemical and biological properties of the molecule.
Core Compound: 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol, also known as 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione, is a heterocyclic organic compound.[1] The presence of a trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.[2] The 1,2,4-triazole-3-thione scaffold is a recognized pharmacophore with a wide range of biological activities.[3][4]
Physicochemical Properties
The following table summarizes the computed physicochemical properties of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.
| Property | Value | Source |
| Molecular Formula | C₃H₂F₃N₃S | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| IUPAC Name | 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione | [1] |
| InChI | InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) | [1] |
| InChIKey | GNXURBGECTYCRJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1(=S)NNC(=C(F)(F)F)N1 |
Related Compound: 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)
Significant research has been conducted on the 4-amino derivative, ATFS. This section details its synthesis, characterization, and application as a corrosion inhibitor, which may provide insights into the chemistry of the core compound.
Synthesis and Characterization of ATFS
ATFS can be synthesized via the reflux of hydrazine carbo-thio-hydrazide with 2,2,2-trifluoroacetic acid in water.[5] The resulting product is obtained as colorless crystals.[5]
Table 1: Characterization Data for ATFS [5]
| Parameter | Value |
| Appearance | Colorless crystals |
| Yield | 85% |
| Melting Point | 140.3–141.0 °C |
| ¹³C NMR (376 MHz, CDCl₃) | |
| δ (ppm) | -66.24 (s, 3F, ArCF₃) |
| Elemental Analysis (wt. %) | Calculated / Found |
| C | 19.57 / 19.45 |
| H | 1.64 / 1.59 |
| N | 30.43 / 30.06 |
Application of ATFS as a Corrosion Inhibitor
ATFS has been investigated as an effective corrosion inhibitor for low-carbon steel in acidic environments (0.5 M HCl).[5][6][7] Its efficacy is attributed to the presence of the triazole ring, electron-rich nitrogen atoms, a thiol group with a strong affinity for metal surfaces, and the electron-influencing trifluoromethyl group, all of which facilitate adsorption onto the steel surface.[5]
Table 2: Corrosion Inhibition Efficiency of ATFS on Low-Carbon Steel [5][6][7][8][9]
| Inhibitor Concentration (ppm) | Temperature (K) | Inhibition Efficiency (IE %) |
| 50 | 298 | 52.27 |
| 100 | 298 | - |
| 150 | 298 | - |
| 200 | 298 | - |
| 250 | 298 | - |
| 300 | 298 | 89.0 |
| 300 | 328 | 74.51 |
Note: Data for intermediate concentrations were not provided in the source material.
The adsorption of ATFS on the steel surface follows the Langmuir isotherm, and it acts as a mixed-type inhibitor.[5][7]
Experimental Protocols (for ATFS Corrosion Inhibition)
The following protocols are adapted from the study of ATFS as a corrosion inhibitor for low-carbon steel.[5]
Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate.
Electrochemical Measurements
Electrochemical studies, including potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS), were used to understand the inhibition mechanism.
-
Working Electrode: Low-carbon steel specimen.
-
Counter Electrode: Platinum foil.
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
Electrolyte: 0.5 M HCl solution with and without various concentrations of ATFS.
-
Procedure: The open circuit potential (OCP) is monitored until a steady state is reached. EIS measurements are then performed at the OCP, followed by potentiodynamic polarization scans.
-
Analysis: Tafel plots are analyzed to determine corrosion potential (Ecorr) and corrosion current density (icorr). EIS data is used to determine charge transfer resistance (Rct) and double-layer capacitance (Cdl).[5][7]
Potential in Drug Development
While no specific biological activity or signaling pathway data was found for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, the structural motifs present are of high interest in medicinal chemistry.
-
1,2,4-Triazoles: This heterocyclic core is found in numerous drugs with a wide range of activities, including antifungal (e.g., fluconazole), antiviral, anticancer, and anti-inflammatory agents.[2][3][10]
-
Trifluoromethyl Group: The incorporation of a -CF₃ group into a molecule can significantly enhance its metabolic stability, binding affinity, and cell membrane permeability, making it a valuable modification in drug design.[2]
-
Thiol/Thione Group: The 1,2,4-triazole-3-thione scaffold and its derivatives are known to exhibit diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.[3][11]
Derivatives of 1,2,4-triazole-3-thiol have been investigated for their potential as anticancer agents, with some compounds showing cytotoxicity against melanoma, breast, and pancreatic cancer cell lines.[12] Further research into 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol and its derivatives could explore these and other therapeutic areas.
References
- 1. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | C3H2F3N3S | CID 2724175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 12. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
